![molecular formula C11H16N4O2 B7543281 N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B7543281.png)
N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide, also known as AZD-0284, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide involves the inhibition of BTK, which is a key mediator of the activation of immune cells. BTK is involved in the signaling pathways that lead to the production of inflammatory cytokines and the activation of immune cells such as B cells and T cells. Inhibition of BTK by N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide leads to a reduction in the production of inflammatory cytokines and the activation of immune cells, resulting in a reduction in disease activity.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide has been shown to have potent inhibitory activity against BTK, with an IC50 value of 5.2 nM. The compound has also been shown to be highly selective for BTK, with minimal off-target effects. In preclinical studies, N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide has been shown to be effective in reducing disease activity in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide is its high potency and selectivity for BTK, which makes it an attractive candidate for the treatment of autoimmune diseases. However, one limitation of the compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide and other BTK inhibitors. One area of interest is the development of combination therapies that target multiple signaling pathways involved in the activation of immune cells. Another area of interest is the development of more potent and selective BTK inhibitors with longer half-lives, which may improve the efficacy and dosing regimens of these compounds. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide in the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide involves several steps, starting with the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-cyclopropyl-2-aminoacetamide to form the desired product. The synthesis has been optimized to ensure high yield and purity of the final compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide has been shown to inhibit the activity of a specific enzyme known as Bruton's tyrosine kinase (BTK). BTK plays a critical role in the signaling pathways that lead to the activation of immune cells. Inhibition of BTK has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-7-12-11(17-14-7)8-4-15(5-8)6-10(16)13-9-2-3-9/h8-9H,2-6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNHGROFIFNWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



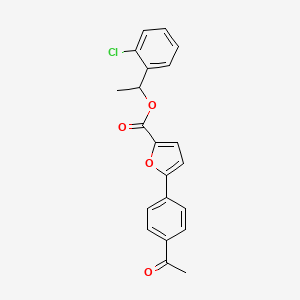
![N-[4-[(2,4-difluorophenyl)sulfamoyl]phenyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7543224.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B7543240.png)
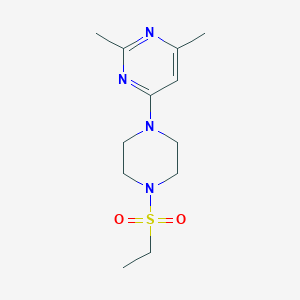
![1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol](/img/structure/B7543261.png)
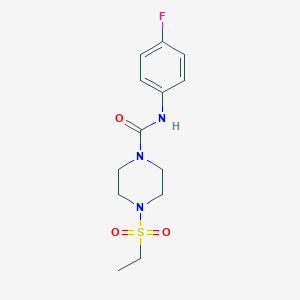
![Phenyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543288.png)
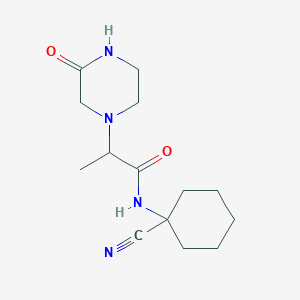
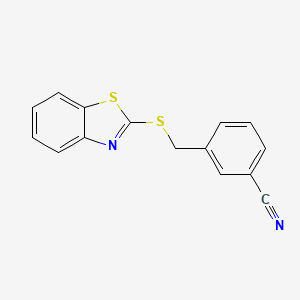
![2-chloro-N~1~-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7543306.png)
![2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B7543308.png)